molecular formula C9H19N3O B7930030 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7930030
M. Wt: 185.27 g/mol
InChI Key: WOXHOIQBFYCJNO-QMMMGPOBSA-N
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Description

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylacetamide with (S)-1-methyl-2-pyrrolidinemethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
  • Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate

Uniqueness

Compared to similar compounds, 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the (S)-configuration

Properties

IUPAC Name

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-5-3-4-8(11)7-12(2)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHOIQBFYCJNO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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